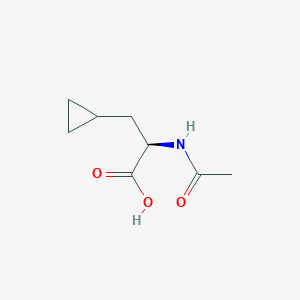
(4-Ethynylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynylcyclohexyl)methanol is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol It is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylcyclohexyl)methanol typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes a Grignard reaction with ethynylmagnesium bromide to form (4-ethynylcyclohexyl)magnesium bromide.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethynylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (4-Ethynylcyclohexyl)aldehyde or (4-Ethynylcyclohexyl)carboxylic acid.
Reduction: The ethynyl group can be reduced to form (4-Ethylcyclohexyl)methanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products:
Oxidation: (4-Ethynylcyclohexyl)aldehyde, (4-Ethynylcyclohexyl)carboxylic acid.
Reduction: (4-Ethylcyclohexyl)methanol.
Substitution: (4-Halocyclohexyl)methanol derivatives.
Applications De Recherche Scientifique
(4-Ethynylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Ethynylcyclohexyl)methanol involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in alcohol metabolism.
Pathways: It may influence metabolic pathways related to alcohol and alkyne metabolism.
Comparaison Avec Des Composés Similaires
- (4-Ethylcyclohexyl)methanol
- (4-Propynylcyclohexyl)methanol
- (4-Butynylcyclohexyl)methanol
Comparison:
Structural Differences: The primary difference lies in the substituent attached to the cyclohexyl ring (ethynyl, propynyl, butynyl).
Reactivity: The presence of different substituents affects the reactivity and types of reactions the compound can undergo.
Applications: Each compound may have unique applications based on its structural and chemical properties.
Propriétés
IUPAC Name |
(4-ethynylcyclohexyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVWCNLKADYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)



![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
